molecular formula C18H11Cl2NO2S B2873163 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide CAS No. 289504-22-9

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2873163
CAS No.: 289504-22-9
M. Wt: 376.25
InChI Key: YGBYJBBKMQNJLP-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a dichlorinated benzoylphenyl group. Its molecular structure includes:

  • A thiophene ring substituted with a carboxamide group at the 2-position.
  • A 4-chloro-2-(2-chlorobenzoyl)phenyl moiety attached to the carboxamide nitrogen.
    This compound is part of a broader class of heterocyclic carboxamides, which are often explored for pharmacological activities, including antifungal and anticonvulsant properties .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO2S/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYJBBKMQNJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and chlorobenzoyl moieties. Its molecular formula is C16H12Cl2N2O2S, and it exhibits unique electronic properties due to the presence of both thiophene and aromatic rings. The structure can be represented as follows:

N 4 chloro 2 2 chlorobenzoyl phenyl thiophene 2 carboxamide\text{N 4 chloro 2 2 chlorobenzoyl phenyl thiophene 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in cell signaling pathways, particularly those related to cancer and inflammation.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)5.0
HCT-15 (colon)3.5
MCF-7 (breast)4.0
A549 (lung)6.0

The mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. This action leads to cell cycle arrest in the G2/M phase, effectively halting tumor growth .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study assessed the in vitro cytotoxicity of various derivatives of thiophene-based compounds, including this compound. The results indicated significant cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar range .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies revealed that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the thiophene ring for enhancing biological activity. Modifications such as varying halogen substitutions have been correlated with improved potency against cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiophene Carboxamide Cores
Compound Name Key Structural Differences Biological Activity (if reported) Reference
N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) Replaces the dichlorobenzoylphenyl group with a 4-chlorophenyl and pyrazolyl substituent EC₅₀ = 21.3 μmol/L against Botrytis cinerea (comparable to thifluzamide)
N-(4-fluorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Substitutes the benzoyl group with a sulfonyl-chlorobenzyl moiety No activity data provided; structural focus on sulfonyl linkage
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Replaces thiophene-2-carboxamide with a chloroacetamide group Crystal structure resolved (monoclinic system, P2₁/c space group)

Key Observations :

  • Thiophene vs.
  • Chlorophenyl vs. Fluorophenyl Substituents : Fluorine substitution () may enhance metabolic stability compared to chlorine due to stronger C-F bonds.
Heterocyclic Analogues with Modified Cores
Compound Name Core Structure Key Functional Differences Biological Activity Reference
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) 1,3,4-Thiadiazole Replaces thiophene with thiadiazole; ethylamine substituent ED₅₀ = 20.11 mg/kg (MES test), 35.33 mg/kg (PTZ test)
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine Pyrazine core with cyclobutylamino and thiophene substituents No activity data provided

Key Observations :

  • Thiadiazole vs.
  • Pyrimidine/Pyrazine Cores : These nitrogen-rich cores () may enhance hydrogen-bonding interactions with target enzymes like succinate dehydrogenase .
Substituent Modifications on the Benzoylphenyl Group
Compound Name Substituent Pattern Physicochemical Impact Reference
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Fluorobenzoyl instead of chlorobenzoyl Increased electronegativity; potential for improved bioavailability
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Bromoacetamide instead of thiophene carboxamide Higher molecular weight (454.7 g/mol vs. 390.3 g/mol); altered reactivity

Key Observations :

  • Bromoacetamide Derivatives : Bromine’s larger atomic radius may sterically hinder target binding compared to thiophene carboxamide .
Antifungal Activity of Thiophene Carboxamides
  • Compound 7h (): EC₅₀ = 21.3 μmol/L against Botrytis cinerea, comparable to commercial fungicides. Molecular docking shows strong interactions with succinate dehydrogenase residues (e.g., Trp173, Tyr58) .
Anticonvulsant Activity of Thiadiazole Derivatives
  • Compound 4c (): ED₅₀ = 20.11 mg/kg in maximal electroshock (MES) tests, indicating potent seizure suppression. The dichlorophenoxy group likely enhances blood-brain barrier penetration .
Crystallographic Data
  • 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (): Crystallizes in the monoclinic P2₁/c space group, with dihedral angles of 74.1° between chlorophenyl and benzoyl planes. This structural rigidity may influence molecular packing and solubility .

Preparation Methods

4-Chloro-2-(2-Chlorobenzoyl)Aniline

This intermediate is synthesized via Friedel-Crafts acylation of 4-chloroaniline with 2-chlorobenzoyl chloride under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C achieves 78–85% yields, with rigorous exclusion of moisture to prevent hydrolysis.

Thiophene-2-Carbonyl Chloride

Prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous toluene. The reaction typically completes within 4–6 hours, yielding >95% purity after distillation.

Amidation Reaction Optimization

Coupling 4-chloro-2-(2-chlorobenzoyl)aniline with thiophene-2-carbonyl chloride presents challenges due to steric bulk from the ortho-chlorobenzoyl group. Four methodologies have been validated:

Schotten-Baumann Conditions

Reaction in biphasic NaOH/CH₂Cl₂ at 0°C produces the amide in 62–68% yield. While cost-effective, competing hydrolysis of the acyl chloride reduces efficiency.

DMAP-Catalyzed Coupling

Employing 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (2.5 eq) in tetrahydrofuran (THF) at reflux enhances reactivity. This method achieves 82–87% isolated yield by suppressing side reactions:

4-Chloro-2-(2-chlorobenzoyl)aniline + Thiophene-2-carbonyl chloride  
→ N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide  

Reaction Parameters

  • Solvent: Anhydrous THF
  • Temperature: 65–70°C
  • Time: 8–12 hours
  • Workup: Precipitation in ice-water followed by recrystallization from ethanol

Solid-Phase Synthesis

Immobilizing the aniline on Wang resin via its amino group enables iterative coupling with thiophene-2-carbonyl chloride. While yielding >90% purity, scalability limitations restrict industrial application.

Alternative Synthetic Pathways

Ullmann-Type Coupling

Aryl halide intermediates undergo copper-catalyzed coupling with thiophene-2-carboxamide nucleophiles. For example, 1-bromo-4-chloro-2-(2-chlorobenzoyl)benzene reacts with thiophene-2-carboxamide in the presence of CuI/L-proline at 110°C, yielding 58–63% product.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction time to 30–45 minutes with comparable yields (79–84%). This method minimizes thermal degradation of sensitive intermediates.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals with 99.2% purity (HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 178–180°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Thiophene-H), 7.56 (d, J = 4.0 Hz, 1H, Ar-H), 7.48–7.42 (m, 3H, Ar-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H).
  • HRMS (ESI+) : m/z calculated for C₁₈H₁₁Cl₂NO₂S [M+H]⁺: 376.0094; found: 376.0098.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Closed-loop distillation units recover >98% THF, reducing production costs by 22–25%.

Waste Stream Management

Chlorinated byproducts are treated via catalytic hydrodechlorination using Pd/C (5 wt%) under H₂ atmosphere, achieving >99% dehalogenation.

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